2-(2-chloro-6-fluorophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluorophenyl group and a thiadiazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Acylation Reaction: The thiadiazole derivative is then acylated with 2-(2-chloro-6-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the phenyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(2-fluorophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the pentyl group on the thiadiazole ring, may confer unique chemical and biological properties to 2-(2-chloro-6-fluorophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide. These properties could include enhanced binding affinity to molecular targets, increased stability, or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C15H17ClFN3OS |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H17ClFN3OS/c1-2-3-4-8-14-19-20-15(22-14)18-13(21)9-10-11(16)6-5-7-12(10)17/h5-7H,2-4,8-9H2,1H3,(H,18,20,21) |
InChI Key |
RHWLEUJQMREGSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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